molecular formula C15H15N3O5 B5434125 5-nitro-6-[2-(2-propoxyphenyl)vinyl]-2,4(1H,3H)-pyrimidinedione

5-nitro-6-[2-(2-propoxyphenyl)vinyl]-2,4(1H,3H)-pyrimidinedione

Cat. No. B5434125
M. Wt: 317.30 g/mol
InChI Key: ITDMBMGECNNCKA-BQYQJAHWSA-N
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Description

The compound 5-nitro-6-[2-(2-propoxyphenyl)vinyl]-2,4(1H,3H)-pyrimidinedione is a pyrimidine derivative, which is a class of compounds known for their diverse chemical properties and biological activities. This specific compound belongs to the broader category of nitro-substituted pyrimidinediones, which have been extensively studied for various synthetic and pharmacological applications. However, specific details about this compound's synthesis, molecular structure, chemical reactions, and properties require examination of related research in the field of pyrimidine chemistry.

Synthesis Analysis

The synthesis of related pyrimidine derivatives often involves the condensation of appropriate diketones with amidines or the reaction of bromo-substituted derivatives under controlled conditions. For instance, Kinoshita et al. (1992) described the synthesis of bromosubstituted 5-nitro-2,4(1H,3H)-pyrimidinedione derivatives, highlighting methodologies that could potentially be adapted for the synthesis of the compound (Kinoshita et al., 1992).

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives can be elucidated using various spectroscopic techniques, including IR, 1H NMR, and X-ray diffraction analysis. Artem’eva et al. (2022) provided a detailed characterization of a related compound, 6-amino-5-nitro-2-propargylsulfanyl-4(3H)-pyrimidinone, using these methods. Such analyses are crucial for understanding the geometry, electronic structure, and intermolecular interactions of these molecules (Artem’eva & Petrova, 2022).

Chemical Reactions and Properties

Pyrimidine derivatives participate in a range of chemical reactions, including cycloadditions, Michael-type reactions, and transformations into bicyclic structures. Walsh and Wamhoff (1989) explored reactions of substituted vinyl pyrimidinediones, showcasing the compound's reactivity and potential for generating complex heterocyclic structures (Walsh & Wamhoff, 1989).

Physical Properties Analysis

The physical properties of pyrimidine derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. Detailed studies on compounds like 6-amino-5-nitro-2-propargylsulfanyl-4(3H)-pyrimidinone provide insights into how substituents affect these properties (Artem’eva & Petrova, 2022).

Chemical Properties Analysis

The chemical properties, including reactivity towards nucleophiles, electrophiles, and participation in ring-closure reactions, are key to understanding the versatility of pyrimidine derivatives in synthetic chemistry. Studies by B. Lal and R. Gidwani (1993) on novel carbon-nitrogen bond cleavage reactions of pyrimidinediones underline the chemical behavior and transformation potential of these compounds (Lal & Gidwani, 1993).

properties

IUPAC Name

5-nitro-6-[(E)-2-(2-propoxyphenyl)ethenyl]-1H-pyrimidine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O5/c1-2-9-23-12-6-4-3-5-10(12)7-8-11-13(18(21)22)14(19)17-15(20)16-11/h3-8H,2,9H2,1H3,(H2,16,17,19,20)/b8-7+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITDMBMGECNNCKA-BQYQJAHWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=CC=C1C=CC2=C(C(=O)NC(=O)N2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCOC1=CC=CC=C1/C=C/C2=C(C(=O)NC(=O)N2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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